

LEI-106 experimental controls and best practices

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Compound of Interest

Compound Name: LEI-106

Cat. No.: B15614893

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Technical Support Center: LEI-106

Welcome to the technical support center for **LEI-106**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices for the use of **LEI-106**, a potent dual inhibitor of diacylglycerol lipase alpha (DAGL- α) and α/β -hydrolase domain 6 (ABHD6).

Frequently Asked Questions (FAQs)

Q1: What is **LEI-106** and what is its primary mechanism of action?

A1: **LEI-106** is a small molecule inhibitor belonging to the glycine sulfonamide class. It functions as a potent, dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase alpha (DAGL- α) and α/β -hydrolase domain 6 (ABHD6).[1] DAGL- α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), while ABHD6 is one of the enzymes responsible for its degradation. By inhibiting both of these enzymes, **LEI-106** modulates the levels of 2-AG.

Q2: What are the potential therapeutic applications of **LEI-106**?

A2: The dual inhibition of DAGL- α and ABHD6 by **LEI-106** makes it a valuable research tool for studying the role of 2-AG signaling in various physiological and pathological processes. Based on its mechanism, it has been suggested as a potential lead compound for the development of therapies for diet-induced obesity and metabolic syndrome.[1]

Q3: In what solvents can I dissolve **LEI-106**?

A3: For in vitro experiments, **LEI-106** can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.^{[2][3]} It is important to prepare a concentrated stock solution in one of these solvents and then dilute it to the final desired concentration in your aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect enzyme activity and cell viability.

Q4: What is the recommended storage condition for **LEI-106**?

A4: **LEI-106** should be stored as a powder at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, it is recommended to store the solution at -80°C.^[1]

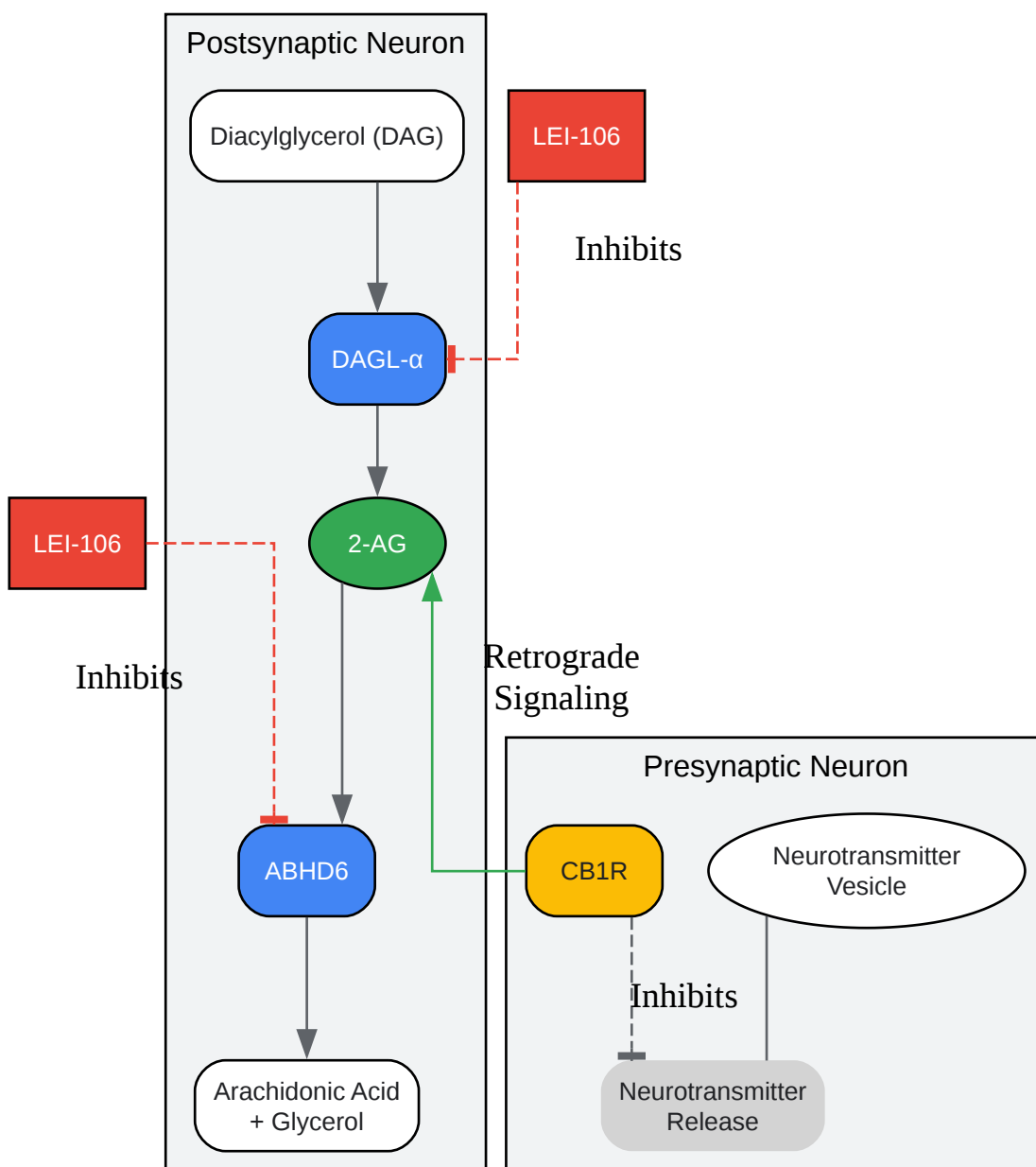
Quantitative Data Summary

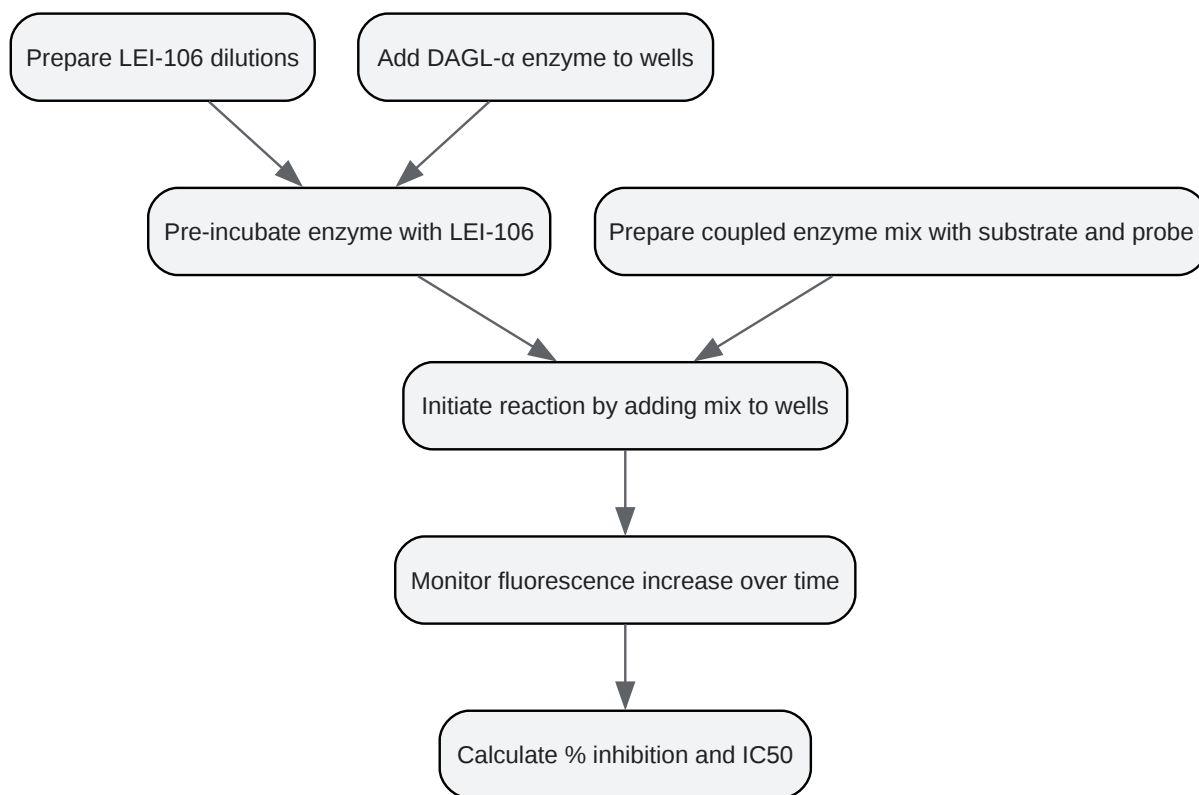
The following table summarizes the key quantitative data for **LEI-106** based on published findings.

Parameter	Target Enzyme	Value	Reference
IC50	DAGL-α	18 nM	^[1]
Ki	ABHD6	0.8 μM	^[1]
Ki	DAGL-α (natural substrate)	0.7 μM	^[1]

Signaling Pathway

The diagram below illustrates the role of DAGL-α and ABHD6 in the 2-arachidonoylglycerol (2-AG) signaling pathway and the points of inhibition by **LEI-106**. DAGL-α synthesizes 2-AG from diacylglycerol (DAG) at the postsynaptic membrane. 2-AG then acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1R). ABHD6, located postsynaptically, contributes to the degradation of 2-AG, thus terminating its signal. **LEI-106** inhibits both the synthesis and degradation of 2-AG by these respective enzymes.





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